3-Cyclopropoxy-2-(trifluoromethyl)pyridin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Cyclopropoxy-2-(trifluoromethyl)pyridin-4-amine is a chemical compound with the molecular formula C9H9F3N2O. This compound is characterized by the presence of a cyclopropoxy group, a trifluoromethyl group, and an amine group attached to a pyridine ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopropoxy-2-(trifluoromethyl)pyridin-4-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-(trifluoromethyl)pyridine with cyclopropyl alcohol in the presence of a base to form the cyclopropoxy derivative. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran and temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
3-Cyclopropoxy-2-(trifluoromethyl)pyridin-4-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like sodium hydride and potassium tert-butoxide are employed under anhydrous conditions.
Major Products Formed
The major products formed from these reactions include N-oxides, amines, and substituted pyridine derivatives. These products are often used as intermediates in the synthesis of more complex molecules .
Scientific Research Applications
3-Cyclopropoxy-2-(trifluoromethyl)pyridin-4-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical agents.
Industry: The compound is used in the development of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of 3-Cyclopropoxy-2-(trifluoromethyl)pyridin-4-amine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The amine group can form hydrogen bonds with biological targets, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-Amino-2-(trifluoromethyl)pyridine: This compound has similar structural features but lacks the cyclopropoxy group.
3-Chloro-5-(trifluoromethyl)pyridin-2-amine: This compound contains a chloro group instead of a cyclopropoxy group.
Uniqueness
3-Cyclopropoxy-2-(trifluoromethyl)pyridin-4-amine is unique due to the presence of the cyclopropoxy group, which imparts distinct steric and electronic properties. This uniqueness makes it valuable in the synthesis of specialized compounds and in applications requiring specific chemical reactivity .
Properties
Molecular Formula |
C9H9F3N2O |
---|---|
Molecular Weight |
218.18 g/mol |
IUPAC Name |
3-cyclopropyloxy-2-(trifluoromethyl)pyridin-4-amine |
InChI |
InChI=1S/C9H9F3N2O/c10-9(11,12)8-7(15-5-1-2-5)6(13)3-4-14-8/h3-5H,1-2H2,(H2,13,14) |
InChI Key |
VDYICNLYBGVSMU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1OC2=C(C=CN=C2C(F)(F)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.